![molecular formula C15H13N7O B2734221 6-(5-amino-3-methylpyrazol-1-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1171811-95-2](/img/structure/B2734221.png)

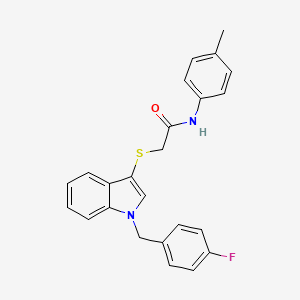

6-(5-amino-3-methylpyrazol-1-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

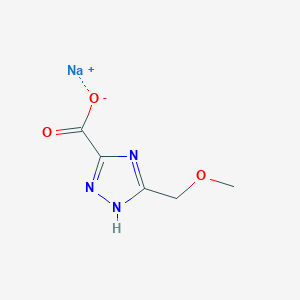

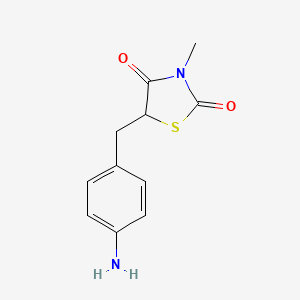

The compound “6-(5-amino-3-methylpyrazol-1-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one” is a heterocyclic compound with a molecular formula of C15H13N7O and a molecular weight of 307.317. It is a derivative of aminopyrazole .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Applications De Recherche Scientifique

Metabolic Pathways and Biomonitoring

Metabolism and Excretion

Studies on HCAs, including PhIP, have revealed insights into their metabolic pathways and excretion in humans. Research indicates that these compounds are metabolized primarily by enzymes such as CYP1A2 and NAT2, leading to various metabolites that can be quantified in human biological samples (Moonen et al., 2004). Biomonitoring studies have demonstrated the utility of measuring urinary metabolites of PhIP following dietary exposure, enabling the assessment of individual exposure levels and metabolic responses (Frandsen, 2008).

Genetic Influence on Metabolism

Genetic polymorphisms in metabolizing enzymes like CYP1A2 and NAT2 have been shown to influence the metabolism of HCAs, suggesting a potential impact on individual susceptibility to the carcinogenic effects of these compounds. The differential metabolism associated with these genetic variations highlights the importance of considering genetic factors in the assessment of cancer risk from dietary HCAs (Moonen et al., 2004).

Health Implications and Disease Prevention

Cancer Risk Assessment

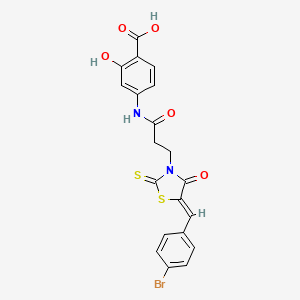

The formation of DNA adducts and the activation of HCAs to carcinogenic metabolites are critical steps in the carcinogenic process. Studies have explored the mechanisms of action of HCAs, including the formation of macromolecular adducts and the role of specific metabolites in inducing DNA damage. These insights are essential for understanding the potential health risks associated with exposure to HCAs and for developing strategies to minimize these risks (Turteltaub et al., 1999).

Orientations Futures

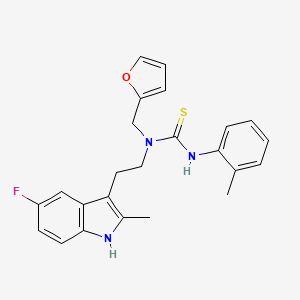

The compound and its derivatives could be further investigated for their potential biological activities. For instance, similar compounds have shown significant cytotoxic activities against various cell lines . Therefore, this compound could be a potential candidate for further investigations in drug development research.

Propriétés

IUPAC Name |

6-(5-amino-3-methylpyrazol-1-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N7O/c1-9-7-12(16)22(20-9)15-18-13-11(14(23)19-15)8-17-21(13)10-5-3-2-4-6-10/h2-8H,16H2,1H3,(H,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWVGUYMWFBMAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[2-(1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B2734144.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(2-morpholinoethyl)propanamide hydrochloride](/img/structure/B2734146.png)

![4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide](/img/structure/B2734147.png)

![3-Phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2734148.png)

![(E)-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2734154.png)

![N-(3,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2734159.png)